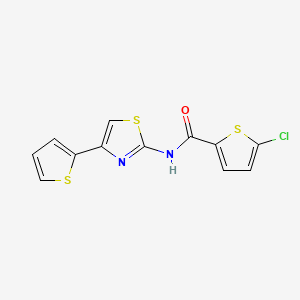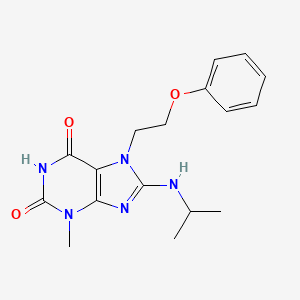
(4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone is a complex organic compound that features both pyridine and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as pyridin-2-ylpiperazine and quinolin-2-ylmethoxybenzene. These intermediates are then coupled under specific reaction conditions to form the final product.
-
Step 1: Synthesis of Pyridin-2-ylpiperazine
Reagents: Pyridine, piperazine
Conditions: Reflux in an appropriate solvent (e.g., ethanol) with a catalyst (e.g., palladium on carbon)
Reaction: Pyridine reacts with piperazine to form pyridin-2-ylpiperazine.
-
Step 2: Synthesis of Quinolin-2-ylmethoxybenzene
Reagents: Quinoline, methoxybenzene
Conditions: Reflux in an appropriate solvent (e.g., toluene) with a catalyst (e.g., copper iodide)
Reaction: Quinoline reacts with methoxybenzene to form quinolin-2-ylmethoxybenzene.
-
Step 3: Coupling Reaction
Reagents: Pyridin-2-ylpiperazine, quinolin-2-ylmethoxybenzene
Conditions: Reflux in an appropriate solvent (e.g., dichloromethane) with a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide)
Reaction: The intermediates are coupled to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone.
Substitution: Substitution reactions can take place at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of alcohol derivatives from the methanone group.
Substitution: Formation of substituted pyridine or quinoline derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Biology
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone
- (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanol
- (4-(Pyridin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[4-(quinolin-2-ylmethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c31-26(30-17-15-29(16-18-30)25-7-3-4-14-27-25)21-9-12-23(13-10-21)32-19-22-11-8-20-5-1-2-6-24(20)28-22/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPWUUZNPPCHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OCC4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2726361.png)
![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726363.png)
![1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2726364.png)
![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2726365.png)
![N-cyclopropyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2726366.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2726372.png)

![3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2726375.png)



